(E)-N'-(4-(dimethylamino)benzylidene)hexanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide” is a type of organic compound known as a hydrazone. Hydrazones are a class of organic compounds characterized by a nitrogen-nitrogen double bond with an adjacent carbon . They are often used in organic synthesis and can exhibit a variety of biological activities .
Molecular Structure Analysis
The molecular structure of hydrazones involves a carbon-nitrogen double bond (C=N), which is part of the hydrazone functional group. This group is typically planar due to the sp2 hybridization of the carbon and nitrogen atoms involved in the double bond .Chemical Reactions Analysis
Hydrazones can undergo a variety of chemical reactions, including oxidation and reduction, as well as reactions with acids and bases .Physical and Chemical Properties Analysis
The physical and chemical properties of a specific hydrazone would depend on its exact structure. Factors such as the presence of other functional groups, the length and composition of the carbon chain, and the presence of any substituents could all affect properties such as solubility, melting point, and reactivity .Wirkmechanismus
Target of Action
The primary target of (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide is the ecto-5’-nucleotidase (e50NT), a membrane-bound enzyme . This enzyme plays a crucial role in regulating extracellular purinergic signaling .
Mode of Action
The compound interacts with its target, the e50NT enzyme, by inhibiting its activity . This interaction results in the disruption of extracellular purinergic signaling, which can lead to various disease conditions, such as inflammation, hypoxia, and cancer .
Biochemical Pathways
It is known that the compound interferes with the purinergic signaling pathway by inhibiting the activity of the e50nt enzyme . This disruption can affect downstream effects, leading to various disease conditions .
Result of Action
The molecular and cellular effects of (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide’s action primarily involve the disruption of extracellular purinergic signaling due to the inhibition of the e50NT enzyme . This can lead to various disease conditions, including inflammation, hypoxia, and cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide. For instance, temperature has been found to significantly impact the protonation degree of related compounds . .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
(E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. Studies have shown that this compound interacts with enzymes such as ecto-5’-nucleotidase, which is involved in the regulation of extracellular purinergic signaling . The interaction between (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide and ecto-5’-nucleotidase is characterized by the binding of the compound to the active site of the enzyme, leading to inhibition of its catalytic activity. This inhibition can modulate various physiological processes, including inflammation and cancer progression.
Cellular Effects
The effects of (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide on cellular processes are multifaceted. In various cell types, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of ecto-5’-nucleotidase by (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide can lead to altered levels of extracellular adenosine, which in turn affects signaling pathways such as the adenosine receptor-mediated pathways . These changes can impact cell proliferation, apoptosis, and immune responses, highlighting the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide exerts its effects primarily through enzyme inhibition. The compound binds to the active site of ecto-5’-nucleotidase, forming a stable complex that prevents the enzyme from catalyzing the hydrolysis of extracellular nucleotides . This binding interaction is facilitated by the hydrophobic and electrostatic interactions between the dimethylamino group of the compound and specific amino acid residues within the enzyme’s active site. Additionally, (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide may influence gene expression by modulating transcription factors and signaling molecules involved in cellular stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide have been studied over various time periods to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under physiological conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide can lead to adaptive cellular responses, such as upregulation of compensatory pathways and changes in gene expression profiles. These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide in animal models vary with different dosages. At lower doses, the compound effectively inhibits ecto-5’-nucleotidase activity without causing significant toxicity . At higher doses, (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to off-target interactions and the accumulation of the compound in specific tissues. Understanding the dosage-dependent effects is essential for optimizing the therapeutic potential of (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide.
Metabolic Pathways
(E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide is involved in several metabolic pathways, primarily through its interaction with enzymes such as ecto-5’-nucleotidase . The compound’s inhibition of this enzyme affects the metabolic flux of extracellular nucleotides, leading to altered levels of adenosine and other metabolites. Additionally, (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide may undergo biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. These metabolic pathways are critical for determining the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic cation transporters, which facilitate its uptake into cells . Once inside the cell, (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also affected by its lipophilicity, which allows it to cross cellular membranes and reach various compartments.
Subcellular Localization
The subcellular localization of (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide is an important determinant of its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with ecto-5’-nucleotidase and other cytoplasmic proteins . Additionally, (E)-N’-(4-(dimethylamino)benzylidene)hexanehydrazide may undergo post-translational modifications that direct it to specific subcellular compartments, such as the endoplasmic reticulum or mitochondria. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]hexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-4-5-6-7-15(19)17-16-12-13-8-10-14(11-9-13)18(2)3/h8-12H,4-7H2,1-3H3,(H,17,19)/b16-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASOTHASKROFES-FOWTUZBSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NN=CC1=CC=C(C=C1)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N/N=C/C1=CC=C(C=C1)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.